Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride
CAS No.:
Cat. No.: VC13820851
Molecular Formula: C42H26Cl2N8Ru
Molecular Weight: 814.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H26Cl2N8Ru |
|---|---|
| Molecular Weight | 814.7 g/mol |
| IUPAC Name | 1,10-phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+);dichloride |
| Standard InChI | InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q3*-2;;;+8/p-2 |
| Standard InChI Key | DGRYOIGUEIIQFV-UHFFFAOYSA-L |
| SMILES | C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8] |
Introduction
Chemical Structure and Composition
Molecular Architecture
The complex features a central ruthenium(II) ion coordinated by two 1,10-phenanthroline (phen) ligands and one dipyridophenazine (dppz) ligand in an octahedral geometry . The phen ligands provide stability through their bidentate binding, while the dppz ligand, a planar aromatic system, enables intercalation into DNA base pairs . The chloride counterions balance the +2 charge of the ruthenium center .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 814.7 g/mol |
| Coordination Geometry | Octahedral |
| Ligands | 2 × 1,10-phenanthroline, 1 × dipyridophenazine |
Spectroscopic Characterization
The complex exhibits a metal-to-ligand charge transfer (MLCT) absorption band near 450 nm, characteristic of ruthenium polypyridyl complexes . Emission studies reveal a strong luminescence at 610 nm when bound to DNA, earning it the designation of a "molecular light switch" . This emission is quenched in aqueous media but enhanced in hydrophobic environments, such as DNA grooves .
Synthesis and Preparation
Synthetic Methodology
The synthesis typically involves refluxing ruthenium(III) chloride with 1,10-phenanthroline and dipyridophenazine in ethylene glycol under inert conditions . A stepwise ligand substitution process ensures the sequential coordination of phen and dppz ligands. Purification via column chromatography yields the final product with >95% purity .
Reaction Scheme:
Challenges and Optimization
Key challenges include controlling ligand stoichiometry and avoiding oxidation of ruthenium(II). The use of reducing agents like ascorbic acid and anaerobic conditions improves yields . Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes .
Physicochemical Properties
Solubility and Stability
The complex is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water . Stability studies indicate decomposition above 300°C, with a melting point of 285–290°C .
Electrochemical Behavior
Cyclic voltammetry reveals a reversible Ru(II)/Ru(III) oxidation at +1.2 V (vs. Ag/AgCl) and a dppz-based reduction at −1.1 V . These redox properties facilitate electron transfer processes in photocatalytic applications .
DNA Interaction and Biological Applications
DNA Binding Mechanism
The dppz ligand intercalates between DNA base pairs, as confirmed by viscometric titrations and circular dichroism . Binding constants () range from to , depending on DNA sequence and ionic strength .
Table 2: DNA Binding Parameters
| DNA Type | Binding Mode | |
|---|---|---|
| Calf Thymus DNA | Intercalation | |
| Synthetic Poly(dA-dT) | Groove Binding |
Photocleavage Activity
Upon irradiation (λ = 450 nm), the complex generates singlet oxygen () and hydroxyl radicals (), inducing strand breaks in plasmid DNA . The photocleavage efficiency follows the order:
This trend correlates with the number of intercalating dppz ligands .
Recent Research Advancements
Antimicrobial Applications
Analogous ruthenium complexes exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL . Methylation of phen ligands enhances lipophilicity and membrane penetration, improving efficacy .
Luminescence-Based Sensing
The complex serves as a DNA sensor in live cells, with a 16-fold emission enhancement upon binding . Functionalization with carboxyl or amino groups enables conjugation to biomolecules, facilitating targeted imaging .
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